molecular formula C9H7N3O2 B3198500 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1014631-62-9

1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3198500
CAS No.: 1014631-62-9
M. Wt: 189.17
InChI Key: JSTDFOPANOQMSP-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Chemistry and Carboxylic Acids

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit diverse chemical and biological activities. The presence of the nitrogen atom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds.

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). This functional group imparts acidic properties to the molecule and is a key building block in the synthesis of numerous other organic compounds, including esters and amides. The reactivity of the carboxyl group, combined with its ability to participate in hydrogen bonding, makes it a crucial functional group in many biologically active molecules.

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Advanced Chemical Research

The structure of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid incorporates two important N-heterocyclic scaffolds: pyrazole and pyridine.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds with diverse therapeutic applications. Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental structure in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and its electronic properties make it a valuable component in the design of drugs targeting various enzymes and receptors.

The combination of these two scaffolds in a single molecule, as seen in this compound, offers the potential for synergistic or unique biological activities, making it an attractive target for synthetic and medicinal chemists.

Current Research Landscape and Unexplored Avenues for this compound

Currently, dedicated research focusing exclusively on this compound is limited. While the broader classes of pyrazole and pyridine derivatives are extensively studied, this specific compound remains largely unexplored. This lack of specific research presents a significant opportunity for new avenues of investigation.

Based on the known activities of related compounds, potential areas of research for this compound could include:

Medicinal Chemistry: Screening for various biological activities, such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties. The combination of the pyrazole and pyridine rings, along with the carboxylic acid moiety, provides multiple points for interaction with biological targets.

Materials Science: Investigating its potential use as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a building block for functional organic materials. The nitrogen atoms in the heterocyclic rings and the oxygen atoms of the carboxylic acid provide potential coordination sites for metal ions.

Synthetic Methodology: Developing novel and efficient synthetic routes to access this and related compounds.

Overview of Research Objectives and Scope

The primary objective of this article is to provide a comprehensive overview of this compound based on the currently available, albeit limited, information. The scope is strictly focused on the chemical nature of the compound, its constituent scaffolds, and the potential for future research. This article will adhere to the outlined structure, presenting a detailed and scientifically accurate account without venturing into speculative therapeutic claims.

Below is a table summarizing the key chemical information for the subject compound.

PropertyValue
Compound Name This compound
CAS Number 1014631-62-9 alfa-chemistry.com
Molecular Formula C9H7N3O2 alfa-chemistry.com
Molecular Weight 189.17 g/mol
Structure A pyridine ring linked to a pyrazole ring which is substituted with a carboxylic acid group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTDFOPANOQMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the De Novo Synthesis of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

The de novo synthesis of the pyrazole (B372694) ring system, particularly when substituted with a pyridyl group, requires careful consideration of precursor selection and reaction conditions to control the final molecular architecture. A primary and effective strategy involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. For the target molecule, this typically involves the reaction of 3-pyridylhydrazine with a suitable β-ketoester or a related synthon bearing the necessary carboxylic acid precursor.

A common route is the reaction between 3-hydrazinopyridine and a derivative of pyruvic acid or oxaloacetic acid. For instance, condensation with diethyl oxalate (B1200264) can generate a diketoester intermediate that, upon reaction with 3-hydrazinopyridine, leads to the pyrazole core.

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers. In the case of this compound, the desired isomer has the pyridyl group on the N1 position and the carboxylic acid group on the C3 position.

Controlling regioselectivity is paramount and can be influenced by several factors:

Steric and Electronic Effects: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack. The relative electrophilicity of the two carbonyl groups in the β-dicarbonyl precursor is a key determinant. nih.gov

Reaction pH: The acidity or basicity of the reaction medium can influence the tautomeric form of the intermediates and the nucleophilicity of the hydrazine nitrogens, thereby steering the reaction towards a specific isomer.

Catalysts: The use of acid or base catalysts can selectively activate one of the carbonyl groups or enhance the nucleophilicity of a specific nitrogen atom in the hydrazine, promoting the formation of the desired product. nih.gov

Studies on related systems have shown that the condensation of aryl hydrazines with 1,3-diketones can yield mixtures of regioisomers, but careful selection of reaction conditions, such as using specific solvents or catalysts, can favor one isomer significantly. nih.gov For example, in some cases, microwave-assisted synthesis has been shown to provide higher regioselectivity compared to conventional heating. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

Factor Influence on Regioselectivity Example/Rationale
Substituent Effects The more electrophilic carbonyl group is typically attacked by the more nucleophilic nitrogen of the hydrazine. A β-ketoester's ketone carbonyl is generally more electrophilic than the ester carbonyl.
Reaction pH Can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic conditions can protonate a carbonyl, increasing its electrophilicity.
Solvent Polarity Can stabilize or destabilize reaction intermediates, favoring one pathway over another. Polar solvents may favor the formation of one regioisomer by stabilizing a charged intermediate.
Catalysis Lewis or Brønsted acids can coordinate to a carbonyl group, enhancing its reactivity selectively. L-proline has been used to catalyze carbonyl condensations, influencing the reaction pathway. nih.gov

Maximizing the yield of this compound involves the systematic optimization of various reaction parameters. High yields are often achieved by carefully controlling temperature, reaction time, solvent, and the choice of catalyst.

One-pot, three-component coupling reactions represent an efficient strategy, combining aldehydes, 1,3-dicarbonyls, and hydrazines to produce highly substituted pyrazoles in high yields. organic-chemistry.org Such methods minimize waste and simplify purification processes. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating pyrazole synthesis, often leading to shorter reaction times and improved yields compared to conventional heating methods. mdpi.com

Table 2: Optimization Parameters for Pyrazole Synthesis

Parameter Condition Effect on Yield Reference
Catalyst Acetic Acid Used to catalyze the condensation reaction at high temperatures. nih.gov
Solvent Ethanol Commonly used solvent for cyclocondensation reactions. nih.gov
Energy Source Microwave Irradiation Can lead to higher yields and shorter reaction times. mdpi.com
Reaction Type One-pot, multi-component Increases efficiency and often results in high yields. organic-chemistry.org

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.govbenthamdirect.comresearchgate.net The synthesis of pyrazole derivatives, including the target compound, is increasingly being adapted to align with these principles.

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. thieme-connect.com Water-based syntheses of pyrazoles have been reported, offering significant environmental benefits. thieme-connect.com

Catalysis: Employing recyclable or heterogeneous catalysts to minimize waste and simplify product purification. nih.govthieme-connect.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. benthamdirect.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all reactant atoms into the final product. researchgate.net

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the availability of high-quality precursors. The two primary building blocks are a hydrazine component and a 1,3-dicarbonyl component.

3-Hydrazinopyridine: This key intermediate is typically synthesized from 3-aminopyridine. The process involves diazotization of the amino group followed by reduction of the resulting diazonium salt.

1,3-Dicarbonyl Synthon: A suitable three-carbon chain with carbonyl groups at the 1 and 3 positions and a carboxylic acid (or a group that can be converted to it, like an ester) is required. Diethyl oxalate or ethyl 2,4-dioxobutanoate are common examples of precursors that can provide the necessary carbon framework for the pyrazole-3-carboxylic acid moiety. The synthesis of these dicarbonyl compounds often starts from simple esters like diethyl malonate or ethyl acetate (B1210297) through Claisen condensation reactions.

Derivatization and Functionalization of this compound

The carboxylic acid group at the C3 position of the pyrazole ring is a versatile functional handle that allows for a wide range of chemical modifications. Derivatization at this position is crucial for modulating the compound's physicochemical properties.

Esterification and amidation are two of the most common and important derivatization reactions for carboxylic acids.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, a cyclic process where the strong acid salt of the ester product acts as the catalyst has also been developed. google.com Steric hindrance around the carboxyl group can affect the rate of esterification. researchgate.net

Table 3: Selected Methods for Esterification of Heterocyclic Carboxylic Acids

Method Reagents Conditions Key Features
Fischer Esterification Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) Reflux Equilibrium-driven; alcohol often used as solvent. masterorganicchemistry.com
Alkyl Halide Reaction Silver salt of the carboxylic acid, Alkyl Halide Varies Useful for sterically hindered acids. researchgate.net
Acid Chloride Route Thionyl chloride (SOCl₂), then Alcohol Mild conditions Involves conversion to a more reactive acid chloride intermediate. dergipark.org.tr

Amidation: The synthesis of amides from this compound can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. dergipark.org.trnih.gov The acid chloride is typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Direct amidation methods that avoid the isolation of the acid chloride are also prevalent. These reactions utilize coupling agents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents. Catalytic methods for direct amidation from esters or carboxylic acids are also being developed to improve sustainability. mdpi.com

Table 4: Selected Methods for Amidation of Carboxylic Acids

Method Reagents Conditions Key Features

| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Typically at low to room temperature | Highly efficient and general method. dergipark.org.tr | | Coupling Reagents | Amine, Coupling Agent (e.g., EDC, HATU) | Room temperature | Mild conditions, suitable for sensitive substrates. | | Direct Thermal Amidation | Amine | High temperatures (>160 °C) | Catalyst-free but requires harsh conditions. mdpi.com | | Catalytic Amidation | Amine, Catalyst (e.g., Boron-based) | Varies | Greener alternative to stoichiometric reagents. mdpi.com |

Manipulation of the Carboxylic Acid Moiety (e.g., Acid Halide Formation)

The carboxylic acid group is a primary site for chemical modification, most commonly initiated by its activation to a more reactive intermediate, such as an acid halide. This transformation opens the door to a wide range of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other related derivatives.

Acid Halide Formation: The conversion of pyrazole-3-carboxylic acids to their corresponding acid chlorides is a standard and efficient procedure. eurekaselect.comresearchgate.net This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. fishersci.co.uklibretexts.org The resulting acid chloride is a highly reactive electrophile.

Amide and Ester Synthesis: Once formed, the acid chloride of this compound can be readily reacted with various nucleophiles. eurekaselect.com Treatment with primary or secondary amines, in the presence of a base like pyridine or a tertiary amine, yields the corresponding amides (the Schotten-Baumann reaction). fishersci.co.uk Similarly, reaction with alcohols, often catalyzed by pyridine, affords esters. researchgate.net

Alternatively, direct amide bond formation from the carboxylic acid, avoiding the isolation of the acid chloride, is frequently employed in modern synthesis. researchgate.net This is accomplished using a wide array of coupling reagents developed for peptide synthesis. Reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBT), or N,N'-Dicyclohexylcarbodiimide (DCC) facilitate the direct condensation of the carboxylic acid with an amine. jst.go.jpgrowingscience.com

Table 1: Representative Transformations of the Carboxylic Acid Moiety
TransformationReagents and ConditionsProduct TypeReference
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride, inert solvent, refluxAcid Chloride fishersci.co.uklibretexts.org
Amide Formation (from Acid Chloride)Primary/Secondary Amine, Pyridine or Et₃N, DCM, RTAmide fishersci.co.uk
Ester Formation (from Acid Chloride)Alcohol, Pyridine (catalyst), refluxEster researchgate.net
Direct Amide CouplingAmine, HATU/DIPEA or EDCI/HOBT, DMF or DCM, RTAmide jst.go.jpgrowingscience.com

Functionalization of the Pyridine Ring

Direct C–H functionalization of the pyridine ring in this compound is challenging due to the inherent electron-deficient nature of pyridine. rsc.org The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more difficult than for benzene. quimicaorganica.org

When electrophilic substitution does occur on pyridine, it requires harsh reaction conditions and is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the intermediate sigma complex. quimicaorganica.orgquora.com In the title compound, the 3-position is already substituted by the pyrazole ring. Therefore, any potential electrophilic attack would be directed towards the C-5 position, and to a lesser extent, the other available positions (C-2, C-4, C-6), which are more strongly deactivated. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the pyridine nitrogen. quimicaorganica.org

Functionalization of the Pyrazole Ring

In contrast to the pyridine ring, the pyrazole ring is more amenable to functionalization, particularly electrophilic substitution. For 1-aryl-3-substituted pyrazoles, the C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. researchgate.net

A key example of this reactivity is the iodination of pyrazole systems. Syntheses of tetrasubstituted pyrazoles containing pyridinyl substituents have demonstrated that the 4-position of the pyrazole nucleus can be effectively iodinated by treatment with iodine in the presence of an oxidizing agent like iodic acid (HIO₃). nih.gov This 4-iodopyrazole (B32481) derivative can then serve as a versatile intermediate for further modifications via cross-coupling reactions, such as Suzuki or Negishi couplings. nih.gov Other electrophilic substitution reactions, such as bromination or nitration, can also be expected to occur at the C-4 position under appropriate conditions.

Table 2: Representative Functionalization of the Pyrazole Ring
ReactionPositionReagents and ConditionsProductReference
IodinationC-4I₂, HIO₃, H₂SO₄, AcOH, 80 °C4-Iodo-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid nih.gov

Synthesis of Structurally Related Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Various synthetic strategies have been developed to introduce substituents on both the pyridine and pyrazole rings.

One patented method describes the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, a key intermediate for insecticides. google.com This multi-step synthesis begins with the cyclization of 3-aminocrotononitrile (B73559) with hydrazine hydrate (B1144303) to form 3-amino-5-methylpyrazole. This intermediate is then subjected to bromination, followed by oxidation of the methyl group to a carboxylic acid. The final step is a condensation reaction between the resulting 5-bromo-1H-3-pyrazolecarboxylic acid and 2,3-dichloropyridine (B146566) to yield the final product. google.com

Another versatile approach involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov For example, the reaction of 1,3-dipyridinyl-1,3-propanediones with phenylhydrazine (B124118) or hydrazinopyridines can afford a variety of 1,3,5-trisubstituted pyrazoles containing multiple pyridine moieties. nih.gov These can be further elaborated as described in the functionalization sections.

Furthermore, fused analogues such as pyrazolo[3,4-b]pyridines can be synthesized by constructing a pyridine ring onto a pre-existing pyrazole. nih.gov This is often achieved by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Mechanistic Studies of Synthetic Pathways and Transformations

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The foundational pyrazole ring is classically formed via the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine (in this case, 3-hydrazinopyridine) with a β-dicarbonyl compound. The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.

The regioselectivity of electrophilic substitution on the heterocyclic rings is governed by the stability of the intermediate sigma complexes (arenium ions). For the pyridine ring, electrophilic attack at the C-3 (or C-5) position results in a resonance-stabilized intermediate where the positive charge is distributed across three carbon atoms. In contrast, attack at the C-2 or C-4 positions leads to a particularly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom, which has an incomplete octet. quimicaorganica.orgquora.com This destabilization explains the strong deactivation and the C-3/C-5 selectivity.

For the pyrazole ring, electrophilic attack at C-4 is favored because the resulting positive charge in the sigma complex can be delocalized effectively without disrupting the aromaticity of the adjacent N-pyridinium ring.

More contemporary mechanistic studies have explored novel synthetic routes. For instance, detailed kinetic and computational studies have elucidated the mechanism of pyrazole formation via the oxidation-induced N–N coupling of diazatitanacycles. nih.govrsc.org These studies reveal that the reaction can proceed through an inner-sphere coordination-induced oxidation mechanism, where the coordination of an oxidant like TEMPO to the titanium center is a critical, rate-determining step. nih.govrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

The molecular structure of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole-3-carboxylic acid moiety linked to a pyridine (B92270) ring at the N1 position of the pyrazole (B372694). A key geometric parameter is the dihedral angle between the planes of the pyrazole and pyridine rings. In analogous structures, this angle can vary significantly, often ranging from nearly coplanar to almost orthogonal, depending on the steric and electronic effects of other substituents and the demands of the crystal packing. For this compound, a non-coplanar arrangement is expected, which minimizes steric hindrance between the two aromatic rings.

The carboxylic acid group is anticipated to be nearly coplanar with the pyrazole ring to maximize conjugation. Bond lengths and angles within the pyridine and pyrazole rings are expected to fall within the standard ranges for these heterocyclic systems.

Predicted Crystallographic Data for this compound

Click to view data
ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Dihedral Angle (Pyrazole-Pyridine)40 - 70°
C-O (carbonyl) Bond Length~1.20 - 1.25 Å
C-O (hydroxyl) Bond Length~1.30 - 1.35 Å
N-N (pyrazole) Bond Length~1.32 - 1.36 Å

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid group. Typically, carboxylic acids form centrosymmetric dimers through robust O-H···O hydrogen bonds between two molecules.

Predicted Hydrogen Bonding Parameters

Click to view data
Donor-H···AcceptorPredicted D-A Distance (Å)Predicted D-H···A Angle (°)
O-H···O (Carboxyl)2.60 - 2.75170 - 180
C-H···N (Pyridine)3.20 - 3.50140 - 160

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts. The two-dimensional fingerprint plots derived from this analysis summarize all intermolecular contacts, providing percentage contributions for each type.

For this compound, it is predicted that the most significant contributions to the Hirshfeld surface would come from H···H, O···H/H···O, and C···H/H···C contacts. The O···H contacts would correspond to the strong carboxylic acid hydrogen bonds, appearing as distinct "spikes" on the fingerprint plot. The C···H contacts would represent weaker interactions involving the aromatic rings, while the large percentage of H···H contacts would reflect the prevalence of van der Waals forces.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the connectivity and chemical environment of each atom in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings. The two pyrazole protons would appear as doublets, while the four pyridine protons would exhibit a more complex splitting pattern characteristic of a 3-substituted pyridine. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

2D NMR experiments are crucial for definitive assignments:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for identifying the connectivity between different parts of the molecule, such as confirming the link between the pyridine C3' and the pyrazole N1, and assigning the quaternary carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Click to view data
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyrazole-H47.0 - 7.2108 - 112C3, C5
Pyrazole-H58.3 - 8.5130 - 134C3, C4, C3'
Pyridine-H2'9.0 - 9.2148 - 152C4', C6', Pyrazole-C5
Pyridine-H4'8.2 - 8.4135 - 139C2', C6', C3'
Pyridine-H5'7.5 - 7.7123 - 126C3', C4', C6'
Pyridine-H6'8.6 - 8.8145 - 149C2', C4', C5'
COOH13.0 - 13.5 (broad)--
Pyrazole-C3-140 - 144H4, H5
Pyridine-C3'-133 - 137H2', H4', H5'
COOH-162 - 165Pyrazole-H4

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline state. This technique is particularly valuable for studying polymorphism (the existence of multiple crystal forms), characterizing intermolecular interactions, and providing information that is complementary to X-ray diffraction. For this compound, ssNMR could be used to confirm the hydrogen bonding scheme and provide insights into the dynamics of the molecule within the crystal lattice. To date, no solid-state NMR studies have been reported for this specific compound.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, revealing the characteristic vibrations of its constituent functional groups.

The FTIR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the vibrational modes of the carboxylic acid, pyrazole, and pyridine moieties.

The carboxylic acid group presents some of the most identifiable peaks. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1700-1760 cm⁻¹ in the FTIR spectrum. tutorchase.comopenstax.org The O-H stretching vibration of the carboxyl group gives rise to a characteristically broad and strong absorption band in the FTIR spectrum, typically spanning from 2500 to 3300 cm⁻¹. tutorchase.comopenstax.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding.

The pyrazole ring contributes to the complexity of the spectrum with its own set of characteristic vibrations. The C=N stretching vibrations within the pyrazole ring are typically observed in the 1550-1650 cm⁻¹ range. tandfonline.com The C-H stretching vibrations of the pyrazole ring are expected around 3100 cm⁻¹. researchgate.net Ring stretching and deformation vibrations of the pyrazole moiety are also anticipated at lower wavenumbers, contributing to the fingerprint region of the spectrum. researchgate.net

The pyridine ring also has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are expected in the region of 3000-3150 cm⁻¹. pw.edu.pl The C=C and C=N ring stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)FTIR
Carboxylic AcidC=O stretch1700-1760FTIR, Raman
Carboxylic AcidC-O stretch1210-1320FTIR
Pyridine RingC-H stretch3000-3150FTIR, Raman
Pyridine RingC=C, C=N stretch1400-1600FTIR, Raman
Pyrazole RingC-H stretch~3100FTIR, Raman
Pyrazole RingC=N stretch1550-1650FTIR, Raman

Vibrational spectroscopy is a powerful tool for analyzing conformational changes and intermolecular interactions. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. The broadness of the O-H stretching band in the FTIR spectrum is a direct consequence of this. libretexts.org Variations in the position and shape of this band can provide insights into the strength and nature of the hydrogen-bonding network in the solid state or in different solvents.

Conformational changes, such as rotation around the single bond connecting the pyridine and pyrazole rings, would likely result in subtle shifts in the vibrational frequencies of the ring modes. These shifts, although potentially small, could be detected through careful analysis of high-resolution spectra and may be more pronounced in Raman spectroscopy.

High-Resolution Mass Spectrometry and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure and the relative stability of its fragments.

The fragmentation of pyrazoles often involves the loss of HCN from the molecular ion. researchgate.net For this compound, a primary fragmentation pathway is expected to be the loss of a carboxyl group (COOH) radical or carbon dioxide (CO2). Subsequent fragmentation could involve the cleavage of the pyridine and pyrazole rings. The fragmentation of the pyridine ring can also lead to the loss of HCN. rsc.org

Isotopic pattern analysis in HRMS can be used to confirm the elemental composition. The presence of carbon, hydrogen, nitrogen, and oxygen will result in a characteristic isotopic distribution in the mass spectrum, with the relative abundances of the M+1 and M+2 peaks corresponding to the natural abundances of ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O isotopes.

A table of predicted fragments for this compound is provided below.

FragmentProposed StructurePredicted m/z
[M - COOH]⁺1-(pyridin-3-yl)-1H-pyrazole cation144.056
[M - CO₂]⁺Decarboxylated molecular ion145.064
[C₅H₄N]⁺Pyridyl cation78.032
[C₃H₃N₂]⁺Pyrazolyl cation67.029

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

The UV-Vis absorption spectrum is expected to show absorptions corresponding to π-π* and n-π* electronic transitions within the pyridine and pyrazole aromatic systems. Pyridine typically exhibits absorption maxima around 202 nm and 254 nm. sielc.com Pyrazole derivatives also show strong absorption in the UV region. nih.gov The conjugation between the pyridine and pyrazole rings in this compound is likely to result in a red-shift (shift to longer wavelengths) of these absorption bands compared to the individual parent heterocycles.

The fluorescence properties of this compound will depend on the efficiency of radiative decay from its excited state. Both pyridine and pyrazole derivatives have been shown to exhibit fluorescence, often influenced by substituents and the solvent environment. nih.govmdpi.comnih.gov The presence of the carboxylic acid group could potentially influence the fluorescence through its electron-withdrawing nature and its ability to participate in hydrogen bonding. The emission wavelength (λem) and quantum yield will be key parameters in characterizing its fluorescent behavior. It is known that some pyrazole derivatives can have emission wavelengths in the range of 410-450 nm. scientific.net

Computational and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine key structural parameters.

These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on the parent molecule, 1H-pyrazole-3-carboxylic acid, have calculated the N-N bond length in the pyrazole (B372694) ring to be approximately 1.337 Å in the gas phase using the B3LYP/6-311++G(d,p) method. researchgate.net The planarity of the molecule, particularly the dihedral angle between the pyridine (B92270) and pyrazole rings, is a critical parameter that influences the electronic communication between these two aromatic systems. In a related compound, 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, theoretical calculations confirmed a near-planar conformation as the most stable structure. researchgate.net

Table 1: Representative Calculated Structural Parameters for Pyrazole-Carboxylic Acid Analogs Note: This data is for analogous compounds and serves as an illustrative example.

Parameter Compound Method Calculated Value
N-N Bond Length (Å) 1H-pyrazole-3-carboxylic acid B3LYP/6-311++G(d,p) 1.337
C-N Bond Length (Å) 1H-pyrazole-3-carboxylic acid B3LYP/6-311++G(d,p) 1.354

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to compute these orbital energies and visualize their electron density distributions. For pyrazole derivatives, the HOMO is typically localized over the π-system of the rings, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. In a comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis Note: These parameters are typically calculated from HOMO and LUMO energies.

Descriptor Formula Description
Ionization Potential (IP) IP ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(IP + EA) / 2 The "escaping tendency" of electrons.
Electrophilicity Index (ω) ω = μ2 / 2η A measure of the ability to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, rich in electron density, and are characteristic of nucleophilic or proton acceptor sites. Blue-colored regions signify positive electrostatic potential, which are electron-deficient and represent electrophilic or proton donor sites. Green areas denote neutral potential. For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), highlighting its acidic nature. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.

Theoretical DFT calculations can predict the NLO properties of a compound. For 1H-pyrazole-3-carboxylic acid, NLO parameters have been calculated using the B3LYP method, providing insights into its potential for NLO applications. researchgate.net The presence of the electron-withdrawing pyridine ring and the π-conjugated pyrazole system in this compound suggests it may possess interesting NLO properties, which could be quantified through similar computational approaches.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule in various environments, such as in solution.

Conformational Flexibility and Tautomerism Studies

The molecule this compound has several degrees of conformational freedom, most notably the rotation around the single bond connecting the pyridine and pyrazole rings. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This flexibility can be crucial for its interaction with biological targets or for its crystal packing.

Furthermore, N-unsubstituted pyrazoles can exist in different tautomeric forms, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted pyrazole, this results in an equilibrium with its 5-substituted isomer. The relative stability of these tautomers is influenced by the nature of the substituents, solvent effects, and intra- and intermolecular hydrogen bonding. nih.gov For pyridinyl-substituted pyrazoles, intramolecular hydrogen bonds between the pyrazole N-H or O-H (in pyrazol-ols) and the pyridine nitrogen atom can significantly influence which tautomer is favored. clockss.orgresearchgate.net While experimental NMR studies are often used to investigate tautomeric equilibria in solution, computational methods like DFT can calculate the relative energies of the different tautomers in the gas phase or with solvation models, predicting their relative populations. researchgate.net

Solvent Effects on Molecular Structure and Properties

Computational studies on pyrazole-carboxylic acid derivatives investigate the influence of solvents on their molecular geometry and electronic properties. Theoretical calculations, often employing Density Functional Theory (DFT), can model how a molecule behaves in different solvent environments, typically by using models like the Polarizable Continuum Model (PCM).

For the related compound 1H-pyrazole-3-carboxylic acid, computational analyses have been performed to compare its properties in the gas phase versus in a solvent like methanol (B129727). researchgate.net These studies calculate parameters such as bond lengths, bond angles, and vibrational frequencies in both environments. researchgate.net The results indicate that the solvent can influence the molecular structure and spectroscopic properties. researchgate.net For instance, the calculated bond length for the N-N bond in the pyrazole ring of 1H-pyrazole-3-carboxylic acid was found to be slightly different in the gas phase compared to the methanol solvent when calculated using the B3LYP/6-311++G(d,p) method. researchgate.net

Table 1: Comparison of Calculated N-N Bond Length (Å) for 1H-pyrazole-3-carboxylic acid in Gas Phase vs. Methanol. researchgate.net

Method/Basis SetPhaseCalculated N-N Bond Length (Å)
B3LYP/6-311++G(d,p)Gas Phase1.337
B3LYP/6-311++G(d,p)Methanol1.333
HSEh1PBE/6-311++G(d,p)Gas Phase1.326
HSEh1PBE/6-311++G(d,p)Methanol1.322

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico methods are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For pyrazole carboxylic acid derivatives, computational chemistry helps to understand their behavior in chemical reactions, such as their reactions with nucleophiles or Grignard reagents. niscpr.res.indergipark.org.tr

Theoretical studies on related heterocyclic systems often involve calculating global and local reactivity descriptors using DFT. electrochemsci.org These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Chemical Hardness and Softness: These concepts help predict the stability and reactivity of a molecule. A small energy gap generally implies a lower chemical hardness and higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

For example, the reaction of pyrazole-3-carboxylic acid chlorides with alcohols to form esters has been studied. researchgate.net While a specific in silico analysis of the reaction mechanism for this compound is not detailed in the available literature, computational approaches would typically involve modeling the transition states of the proposed mechanism to determine the most energetically favorable reaction pathway. Such studies provide insights that complement experimental findings, for instance, by explaining the regioselectivity observed in the synthesis of pyrazolo[3,4-b]pyridines, where the relative electrophilicity of carbonyl groups dictates the reaction's outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ubaya.ac.idupf.edu For the class of pyrazole pyridine carboxylic acid derivatives, several QSAR studies have been conducted to predict their biological activities, such as antibacterial or enzyme inhibitory functions. nih.govresearchgate.netshd-pub.org.rs

These in silico models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. ubaya.ac.id The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structure. ubaya.ac.id

A 4D-QSAR study on a series of 86 pyrazole pyridine carboxylic acid derivatives used the electron conformational-genetic algorithm (EC-GA) method. nih.govresearchgate.net This approach involves:

Quantum Chemical Calculations: The geometry of the molecules is optimized, often using methods like the Hartree-Fock (HF) level of theory, to obtain reliable structural and electronic data. nih.govresearchgate.net

Descriptor Generation: A pool of molecular parameters (descriptors) is generated. These can include electronic, steric, and thermodynamic properties.

Pharmacophore Identification: The Electron Conformational Submatrix of Activity (ECSA) is identified, which represents the key structural and electronic features required for biological activity. nih.govresearchgate.net

Model Building: A genetic algorithm is used to select the optimal subset of descriptors that best correlate with the observed biological activity, and a regression model is built. nih.govresearchgate.net

The statistical quality of a QSAR model is crucial and is assessed using several parameters, including the coefficient of determination (R²) for the training set and the cross-validation coefficient (q²). nih.govresearchgate.net A robust model will have high values for these metrics, indicating good predictive power. electrochemsci.orgshd-pub.org.rs For the 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives, the resulting model showed a high correlation (R² = 0.889) and good predictive ability (q² = 0.839). nih.govresearchgate.net

Similarly, DFT-based QSAR studies have been applied to substituted pyridine-pyrazole derivatives to predict their performance as corrosion inhibitors. electrochemsci.org In these studies, quantum chemical descriptors like the energy of the HOMO and LUMO, dipole moment, and charges on atoms are correlated with experimental inhibition efficiencies. electrochemsci.org

Table 2: Statistical Parameters of a 4D-QSAR Model for Pyrazole Pyridine Carboxylic Acid Derivatives. nih.govresearchgate.net

ParameterDescriptionValue
R² trainingCoefficient of determination for the training set0.889
Cross-validation coefficient0.839
SE trainingStandard error of the training set0.066
ccc trConcordance correlation coefficient for the training set0.941
ccc testConcordance correlation coefficient for the test set0.869

Chemical Reactivity and Mechanistic Pathways

Acid-Base Equilibrium and pKa Determination

The acid-base properties of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are complex due to the presence of multiple ionizable sites. The primary acidic center is the carboxylic acid proton, while the most basic site is the sp²-hybridized nitrogen of the pyridine (B92270) ring. The pyrazole (B372694) ring itself is amphoteric; the pyrrole-like nitrogen (-NH-) is weakly acidic, and the pyridine-like nitrogen is weakly basic. imperial.ac.uk

The acidity of the carboxylic acid group is influenced by the electronic nature of the attached 1-(pyridin-3-yl)pyrazole system. The pKa of the parent 1H-pyrazole-3-carboxylic acid is approximately 2.5-3.0, indicating it is a relatively strong organic acid. The pyridin-3-yl substituent, being an electron-withdrawing group, is expected to further increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base (carboxylate anion) through inductive effects.

Conversely, the basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) is reduced by the electron-withdrawing pyrazole-3-carboxylic acid substituent. imperial.ac.uk The pyrazole ring's pyridine-like nitrogen is a much weaker base than the pyridine nitrogen (pKa of pyrazole is ~2.5). imperial.ac.uk Therefore, in an acidic medium, protonation will occur preferentially on the pyridine nitrogen.

In strongly acidic solution (pH < 2): Both the pyridine nitrogen and the carboxylic acid will likely be protonated.

In moderately acidic to neutral solution (pH 3-5): The carboxylic acid will deprotonate to form a zwitterion, with a negatively charged carboxylate and a positively charged pyridinium (B92312) ion.

In alkaline solution (pH > 6): The molecule will exist as the carboxylate anion, with the pyridine nitrogen being deprotonated and neutral.

Precise pKa values for this specific molecule would require experimental determination or high-level computational modeling, as the electronic communication between the rings significantly modulates the properties of the individual functional groups. rdd.edu.iqchemrxiv.org

Table 1: Comparison of Approximate pKa Values of Constituent Moieties This interactive table provides a reference for the acidity and basicity of the core structures related to the target compound.

CompoundFunctional GrouppKa Value (approx.)Type
PyridinePyridine Nitrogen5.2Basic
PyrazolePyridine-like Nitrogen2.5Basic
Benzoic AcidCarboxylic Acid4.2Acidic
1H-Pyrazole-3-carboxylic acidCarboxylic Acid2.5 - 3.0Acidic
PyrazolePyrrole-like NH14.2Acidic

Nucleophilic and Electrophilic Reactions on Pyrazole and Pyridine Rings

The reactivity of the heterocyclic rings towards nucleophiles and electrophiles is distinct for the pyrazole and pyridine moieties.

Pyrazole Ring Reactivity: The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.net Due to the directing effects of the two nitrogen atoms, electrophilic attack occurs almost exclusively at the C4 position, which has the highest electron density. quora.comrrbdavc.org Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) would introduce a nitro group (-NO₂) at the C4 position. scribd.com

Halogenation: Reactions with bromine (Br₂), chlorine (Cl₂), or N-halosuccinimides would yield the 4-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group (-SO₃H) at C4. scribd.com

Conversely, the C3 and C5 positions are electron-deficient and can be susceptible to nucleophilic attack, although this is less common and typically requires harsh conditions or activation by strong electron-withdrawing groups. researchgate.net

Pyridine Ring Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally resistant to electrophilic attack, which requires forcing conditions and occurs primarily at the C3 position. However, the reactivity can be significantly enhanced by N-oxidation.

Treatment of the parent molecule with an oxidizing agent like a peracid (e.g., m-CPBA) would form the corresponding This compound N-oxide . This N-oxide is much more reactive towards both electrophiles and nucleophiles. bhu.ac.in

Electrophilic Substitution on N-oxide: The N-oxide is activated towards electrophiles, directing substitution to the C2 and C4 positions of the pyridine ring. bhu.ac.inyoutube.com For example, nitration of the N-oxide would yield the 4-nitro-pyridine derivative, and the oxygen can be subsequently removed by a reducing agent (e.g., PCl₃) to give the functionalized pyridine.

Nucleophilic Substitution on N-oxide: The N-oxide also activates the C2 and C4 positions for nucleophilic attack. chemtube3d.comscripps.edu Reagents like POCl₃ can be used to introduce a chlorine atom at the C2 or C4 position, which can then be displaced by other nucleophiles. chemtube3d.com

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring (without N-oxidation) is difficult but can occur at the C2 and C4 positions if a good leaving group is present, or under harsh conditions such as the Chichibabin reaction (amination with sodium amide), which would likely attack the C2 or C6 positions. bhu.ac.in

Cycloaddition and Condensation Reactions for Fused Ring Systems

The structure of this compound serves as a valuable platform for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the modification of the carboxylic acid group followed by an intramolecular cyclization or an intermolecular condensation.

One of the most common transformations is the cyclocondensation of the carboxylic acid with binucleophiles. nih.gov For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyrazolo[3,4-d]pyridazinone system. This reaction proceeds by initial formation of an acylhydrazide, followed by intramolecular cyclization and dehydration.

The molecule can also participate in cycloaddition reactions , although this often requires prior functionalization. The pyrazole ring itself can be formed via a [3+2] cycloaddition, a common strategy in heterocyclic synthesis. beilstein-journals.orgnih.gov Starting from this compound, the carboxylic acid could be converted into a group suitable for an intramolecular cycloaddition. For example, conversion to an alkyne- or alkene-tethered ester or amide could allow for a subsequent intramolecular 1,3-dipolar cycloaddition to construct a new fused ring onto the pyrazole core. acs.org

Photochemical and Thermal Stability Assessments

Thermal Stability: The thermal stability of this compound is expected to be high, owing to the aromaticity of both heterocyclic rings. Thermal decomposition would likely proceed in a multi-step process. Based on studies of related compounds like pyrazinecarboxylic acids and other pyrazole derivatives, the initial event upon heating is often melting, followed by decarboxylation (loss of CO₂ from the carboxylic acid group). ias.ac.inmdpi.com This would yield 1-(pyridin-3-yl)-1H-pyrazole. At higher temperatures, further degradation would lead to the cleavage and fragmentation of the pyrazole and pyridine rings, ultimately producing various gaseous products. researchgate.net The presence of nitro groups or other energetic functionalities, if introduced, would significantly lower the decomposition temperature. acs.org

Photochemical Stability: Both pyridine and pyrazole are aromatic heterocycles with significant resonance energy, which imparts a degree of photochemical stability. nih.govresearchgate.net However, like many aromatic compounds, they can absorb UV radiation, which can lead to photochemical reactions. Studies on pyridyl-pyrazole metal complexes have shown that the bond between the ligand and the metal can be photolabile, with irradiation causing the ejection of the pyridyl-pyrazole ligand. acs.org While this applies to a coordination complex, it suggests that the electronic structure of the molecule is susceptible to photochemical excitation. Prolonged exposure to UV light could potentially lead to isomerization, ring-opening reactions, or the formation of radicals, leading to gradual degradation. The specific quantum yields and degradation pathways for the free ligand have not been extensively reported.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The most common derivatization reactions for this molecule involve the carboxylic acid group, primarily esterification and amide bond formation.

Esterification: The esterification of this compound with an alcohol is a reversible, equilibrium-controlled reaction. Kinetically, the reaction is typically slow and requires a catalyst, usually a strong acid (e.g., H₂SO₄), to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. mdpi.com The reaction generally follows second-order kinetics. researchgate.net Thermodynamically, the reaction is often close to thermoneutral, and the position of the equilibrium is controlled by the concentrations of reactants and products. To drive the reaction to completion, water is typically removed as it is formed. It is noteworthy that some studies have shown that N-heterocyclic carboxylic acids can act as inhibitors for certain metal-based esterification catalysts, a factor that would need to be considered in catalyst selection. acs.org

Amide Bond Formation: Thermodynamically, the direct formation of an amide from a carboxylic acid and an amine is an unfavorable, endergonic process at room temperature. Therefore, a kinetic approach is required, which involves "activating" the carboxylic acid. researchgate.net This is typically done by converting the carboxylic acid into a more reactive intermediate, such as:

Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride forms the highly reactive 1-(pyridin-3-yl)-1H-pyrazole-3-carbonyl chloride. This intermediate reacts rapidly and irreversibly with an amine to form the amide.

Activated Ester/Coupling Reagents: Using peptide coupling reagents (e.g., DCC, EDC, HATU) in the presence of an amine generates a highly reactive activated intermediate in situ, which then undergoes nucleophilic attack by the amine.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Properties of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

The structural arrangement of this compound, featuring a pyridine (B92270) ring, a pyrazole (B372694) ring, and a carboxylic acid group, suggests a high potential for versatile coordination behavior.

This ligand possesses multiple potential donor sites: the nitrogen atom of the pyridine ring, the two nitrogen atoms of the pyrazole ring, and the two oxygen atoms of the carboxylate group. This multiplicity of binding sites allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior, facilitating the formation of both discrete metal complexes and extended coordination polymers or MOFs.

The close proximity of the pyrazole nitrogen and the carboxylate group can facilitate the formation of stable five- or six-membered chelate rings with a metal ion. For instance, coordination could occur through the N2 atom of the pyrazole ring and one of the carboxylate oxygen atoms. Furthermore, the pyridyl nitrogen offers an additional coordination site, allowing the ligand to act as a bidentate or even a tridentate chelating agent. The ability to bridge multiple metal centers is also a key feature, with the carboxylate group capable of adopting various bridging modes (e.g., syn-syn, syn-anti, anti-anti) and the pyrazole and pyridine rings providing additional linking points.

Studies on the related ligand, 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid, have demonstrated its ability to form complex structures. For example, in a cobalt co-crystal complex, this ligand participates in the formation of a 2D layered structure, highlighting its capacity for creating extended networks. nih.gov

The carboxylic acid group imparts pH-dependent coordination behavior. In its deprotonated (anionic) form, the carboxylate group is a strong coordinating agent. The ligand can act as a monoanionic or dianionic ligand depending on the deprotonation of the carboxylic acid and the pyrazole N-H group. This versatility allows for fine-tuning of the charge of the resulting metal complex.

Under neutral conditions, the ligand can coordinate through its nitrogen atoms while the carboxylic acid remains protonated. In this neutral state, it can still participate in the formation of coordination compounds, often stabilized by hydrogen bonding interactions involving the carboxylic acid group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a corresponding metal salt in a suitable solvent at elevated temperatures and pressures. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final product's dimensionality and topology.

Research on analogous pyrazole-carboxylic acid ligands has demonstrated the successful synthesis of a variety of transition metal complexes. For example, solvothermal reactions of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid with nickel(II) and copper(II) salts, in the presence of auxiliary ligands, have yielded dinuclear and 2D polymeric structures. researchgate.net

In a study involving 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid, a cobalt(II) complex was synthesized via a solvothermal method, resulting in a co-crystal structure containing both a 2D layered component and a 1D chain-like component. nih.gov This highlights the potential of pyridyl-pyrazole-carboxylic acid ligands to form intricate, multi-dimensional architectures.

While specific complexes of this compound with Cu, Zn, Fe, Ru, and Ni are not detailed in the provided search results, the general reactivity of pyrazole-carboxylate ligands suggests that such complexes are synthetically accessible. Characterization of these potential complexes would typically involve techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

The following table summarizes representative examples of transition metal complexes with related pyrazole-carboxylate ligands, illustrating the potential for diverse structural motifs.

Metal IonLigandAuxiliary LigandResulting StructureReference
Ni(II)Pyrazole-3-carboxylic acid4-dimethylaminopyridineDinuclear complex researchgate.net
Cu(II)Pyrazole-3-carboxylic acid4-phenylpyridine2D layered polymer researchgate.net
Co(II)5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid4,4'-bipyridine2D layered and 1D chain co-crystal nih.gov

The coordination chemistry of lanthanides with pyridyl- and pyrazole-carboxylate ligands is an active area of research, driven by the potential for luminescent and magnetic materials. The higher coordination numbers and flexible coordination geometries of lanthanide ions make them well-suited for forming complex structures with multidentate ligands like this compound.

Studies on lanthanide complexes with ligands containing similar functionalities, such as imidazole-dicarboxylate and bis(pyrazolyl-carboxyl)pyridine, have shown the formation of 1D, 2D, and 3D coordination polymers. The introduction of co-ligands can also influence the final structure. For instance, the use of oxalate (B1200264) as a co-ligand with 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate has been shown to modify the dimensionality of the resulting lanthanide complexes.

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of Discrete Complexes and Coordination Polymers)

For discrete complexes, X-ray crystallography can confirm the coordination mode of the ligand (e.g., chelation) and the geometry around the metal ion (e.g., octahedral, tetrahedral). In the case of coordination polymers, it reveals the connectivity of the metal ions and ligands, the dimensionality of the network (1D, 2D, or 3D), and the topology of the framework.

For example, the crystal structure of a cobalt complex with the isomeric ligand 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid revealed a complex co-crystal structure with both 2D layers and 1D chains, demonstrating the intricate supramolecular assemblies that can be formed. nih.gov Similarly, structural analyses of Ni(II) and Cu(II) complexes with pyrazole-3-carboxylic acid have confirmed the formation of dinuclear and 2D layered structures, respectively. researchgate.net These examples underscore the power of X-ray crystallography in understanding the rich structural chemistry of metal complexes with pyrazole-carboxylate ligands.

The table below provides crystallographic data for a selection of coordination compounds with related pyrazole-carboxylate ligands, illustrating the types of structures that could be anticipated for complexes of this compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
{[Ni2(3-PCA)2(DMAP)4(H2O)2]·2H2O}2TriclinicP-1Dinuclear Ni(II) units researchgate.net
[Cu2(3-PCA)2(4-PP)2·2H2O]nMonoclinicC2/c2D layered structure researchgate.net
{[Co(Hppc)2]Co2(4,4'-bipy)(H2O)42·2H2O}nMonoclinicC2/cCo-crystal with 2D layers and 1D chains nih.gov

3-PCA = pyrazole-3-carboxylate, DMAP = 4-dimethylaminopyridine, 4-PP = 4-phenylpyridine, Hppc = 5-(3-pyridyl)-1H-pyrazole-3-carboxylate, 4,4'-bipy = 4,4'-bipyridine

Spectroscopic, Magnetic, and Electronic Properties of Metal Complexes

The spectroscopic, magnetic, and electronic properties of metal complexes containing pyrazole-carboxylate-based ligands are of significant interest due to the potential for interesting electronic and magnetic exchange interactions mediated by the ligand backbone.

Spectroscopic Properties:

The spectroscopic characteristics of metal complexes with ligands similar to this compound have been investigated to understand the coordination environment of the metal centers.

Infrared (IR) Spectroscopy: In the IR spectra of metal complexes with pyrazole-carboxylic acid ligands, shifts in the vibrational frequencies of the C=N and C=O stretching modes, as compared to the free ligand, provide evidence of coordination to the metal center. For instance, in complexes of 3-methyl-1H-pyrazole-4-carboxylic acid, the IR spectra were crucial in confirming the coordination of the ligand to the metal ions rsc.org.

UV-Vis Spectroscopy: The electronic spectra of these complexes provide insights into the d-d transitions of the metal ions and charge transfer bands. For example, the UV-Vis absorption spectra of complexes formed between 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene and Cu(II), Co(II), and Ni(II) ions show absorption maxima around 290-294 nm researchgate.net. The study of related pyrazole-carboxylic acid compounds has also utilized UV-Vis spectroscopy to characterize the electronic properties researchgate.net.

Magnetic Properties:

The magnetic properties of coordination polymers and discrete metal complexes derived from pyrazole-carboxylic acid ligands are influenced by the nature of the metal ions and the way they are bridged by the ligand.

Magnetic Susceptibility Studies: Magnetic susceptibility measurements on complexes of pyrazole-3-carboxylic acid with Ni(II) and Cu(II) have demonstrated the presence of antiferromagnetic interactions between the metal centers digitellinc.com. This is a common feature in systems where the pyrazolate or carboxylate groups act as bridging ligands, providing a pathway for magnetic exchange. Studies on dysprosium-based MOFs with polycarboxylic acid ligands have also revealed antiferromagnetic exchange interactions at low temperatures unibo.it.

Electronic Properties:

The electronic properties of these metal complexes are dictated by the interplay between the metal d-orbitals and the ligand molecular orbitals. The presence of aromatic pyridine and pyrazole rings can facilitate electron delocalization and influence the electronic structure. While specific data for this compound complexes is limited, studies on related pyrazole derivatives provide some general insights. Theoretical studies on similar molecules, such as 1H-pyrazole-3-carboxylic acid, have been conducted to understand their electronic and non-linear optical properties researchgate.net.

Table 1: Spectroscopic and Magnetic Properties of Related Metal Complexes
Metal IonLigandSpectroscopic TechniqueMagnetic PropertyReference
Ni(II), Cu(II)Pyrazole-3-carboxylic acidIRAntiferromagnetic digitellinc.com
Cu(II), Co(II), Ni(II)1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl)benzeneUV-VisNot reported researchgate.net
Cd(II), Co(II)3-methyl-1H-pyrazole-4-carboxylic acidIR, LuminescenceNot reported rsc.org
Dy(III)4-((bis(carboxymethyl) amino)methyl)benzoic acidNot specifiedAntiferromagnetic unibo.it

Design and Fabrication of Metal-Organic Frameworks (MOFs)

The design and fabrication of MOFs using pyrazole-based carboxylic acid ligands have garnered significant attention due to the potential for creating robust frameworks with tunable properties. The rigid nature of the pyrazole and pyridine rings, combined with the versatile coordination modes of the carboxylate group, allows for the construction of diverse network topologies.

MOFs are synthesized through various methods, with solvothermal and hydrothermal techniques being the most common for pyrazole-based systems researchgate.net. The choice of metal ion, solvent system, and reaction temperature can influence the resulting framework structure and properties.

A key feature of MOFs is their tunable porosity and high surface area, which can be controlled through the judicious selection of organic linkers and metal nodes. The use of extended or functionalized pyrazole-carboxylate ligands is a common strategy to modulate the pore size and environment within the MOF.

Isoreticular Synthesis: By systematically varying the length and functionality of the pyrazole-based linker, a series of isoreticular MOFs (having the same underlying topology but different pore sizes) can be synthesized ugr.es. This approach allows for fine-tuning of the pore dimensions and surface area. For example, a series of nickel-based MOFs constructed from different bi-pyrazolate and mixed pyrazolate/carboxylate linkers exhibited progressively larger unit cell parameters and void volumes with increasing linker length ugr.es.

Pore Size and Surface Area Data: The porosity of these MOFs is typically characterized by gas sorption measurements. For instance, a robust pyrazolate-based MOF, PCN-300, exhibited a Brunauer–Emmett–Teller (BET) surface area of 788 m²/g and a Langmuir surface area of 940 m²/g, with a pore size of approximately 1.2 nm acs.org. Another series of pyrazole dicarboxylate MOFs, Al-3.5-PDA and Zr-3.5-PDA, showed BET surface areas of 1340 m²/g and 700 m²/g, respectively iea-ebc.org.

Table 2: Porosity Data for Selected Pyrazolate-Based MOFs
MOF Name/TypeLigand TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
PCN-300Porphyrinic pyrazolate7881.04 acs.org
Al-3.5-PDAPyrazole dicarboxylate13400.5 iea-ebc.org
Zr-3.5-PDAPyrazole dicarboxylate7000.24 iea-ebc.org
[Ni8(L1)6]1H-pyrazole-4-carboxylic acidNot specifiedProgressively larger with linker length ugr.es

The functionalization of MOFs is crucial for tailoring their properties for specific applications. This can be achieved either by using pre-functionalized ligands during the synthesis (pre-synthetic modification) or by modifying the framework after its formation (post-synthetic modification, PSM).

Pre-synthetic Modification: This approach involves the de novo synthesis of MOFs using ligands that already contain the desired functional groups. The use of a mixed-ligand strategy, where two or more different linkers are incorporated into the framework, is a powerful method to introduce functionality and tune the properties of the resulting MOF researchgate.net.

Biological Activity and Molecular Mechanisms in Vitro/in Silico

Target Identification and Binding Studies (e.g., Protein-Ligand Interactions, DNA/RNA Binding)

While specific DNA/RNA binding studies for 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are not extensively documented, research on related 1H-pyrazole-3-carboxamide derivatives has explored their potential to interact with DNA. These studies suggest that the pyrazole (B372694) scaffold can act as a framework for designing molecules that bind to the minor groove of DNA, an interaction that could contribute to potential antitumor mechanisms.

Molecular docking and simulation studies are pivotal in elucidating the potential binding modes of pyrazole derivatives within the active sites of various protein targets. These in silico methods predict the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, offering insights into the compound's mechanism of action.

For pyrazole-based compounds, docking studies have been performed against several enzyme classes, including kinases, proteases, and cyclooxygenases. nih.govnih.govresearchgate.netnih.gov These simulations frequently show that the pyrazole core acts as a central scaffold, orienting its substituents to fit optimally within the binding pocket. The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors or donors, anchoring the molecule to key amino acid residues. For instance, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, the sulfonamide moiety was shown to interact with the essential Zn+2 ion in the active site, a critical interaction for potent inhibition. nih.gov Similarly, when docked into kinase active sites, pyrazole derivatives are predicted to form hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors. nih.govresearchgate.net

Table 1: Predicted Binding Interactions of Pyrazole Derivatives with Various Protein Targets from Molecular Docking Studies
Compound ClassProtein TargetKey Interacting Residues (Predicted)Type of Interaction
Pyrazole-thiadiazole DerivativesVEGFR-2 (2QU5)Not SpecifiedHydrogen Bonding, vdW + Hbond + desolv energy
Pyrazole-thiadiazole DerivativesAurora A (2W1G)Not SpecifiedHydrogen Bonding, vdW + Hbond + desolv energy
Pyrazole-thiadiazole DerivativesCDK2 (2VTO)Not SpecifiedHydrogen Bonding, vdW + Hbond + desolv energy
Pyrazole-pyridazine HybridsCOX-2 (3LN1)Leu338Hydrogen Bonding
Pyrazole-sulfonamideshCA I / hCA IIZn+2 ionCoordination

Enzymatic Inhibition or Activation Profiling (In Vitro)

The pyrazole-3-carboxylic acid scaffold has been investigated for its inhibitory activity against several key enzyme families.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer. The pyrazole scaffold is a well-established "privileged structure" in kinase inhibitor design. Various pyrazole derivatives have been synthesized and evaluated for their ability to modulate kinase activity.

Studies have shown that compounds with a pyrazole core can inhibit a range of kinases, including receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine kinases (e.g., Aurora A, CDK2, CK1δ/ε). nih.govresearchgate.netacs.orgnih.gov For example, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov Another study on pyrazole-benzimidazole fragments found good activity and ligand efficiency for Aurora A kinase. acs.org Docking studies of other pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 have predicted favorable binding energies, suggesting potential inhibitory activity. nih.govresearchgate.net The specific activity of this compound has not been detailed, but the general activity of the scaffold suggests it could be a valuable starting point for kinase inhibitor development.

Table 2: Kinase Inhibition Profile of Various Pyrazole-Based Compounds
Compound/Derivative ClassTarget KinaseActivity/Binding Energy
Pyrazole-thiadiazole derivative (1b)VEGFR-2-10.09 kJ/mol
Pyrazole-thiadiazole derivative (1d)Aurora A-8.57 kJ/mol
Pyrazole-thiadiazole derivative (2b)CDK2-10.35 kJ/mol
N-(1H-Pyrazol-3-yl)quinazolin-4-amine (3c)CK1δIC50 = 1.3 µM
N-(1H-Pyrazol-3-yl)quinazolin-4-amine (3d)CK1δIC50 = 1.7 µM
Pyrazol-4-yl Urea (AT9283)Aurora AIC50 = 3 nM

Proteases are enzymes that catalyze the breakdown of proteins and are essential targets in virology and hematology. Derivatives of pyrazole-3-carboxylic acid have been successfully identified as inhibitors of viral proteases. Specifically, a research campaign discovered these derivatives to be novel inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, with some compounds showing activity in the low micromolar range in both biochemical and cell-based assays. nih.gov These inhibitors were also found to have comparable activity against the Zika virus (ZIKV) protease. nih.gov

Furthermore, the presence of a 3-pyridyl substituent on the pyrazole core has been shown to be highly beneficial for protease inhibition. In a study of thrombin inhibitors, a 3-pyridyl-substituted pyrazol-5-amine derivative was found to be a potent inhibitor with an IC50 of 16 nM. nih.gov This was a significant, 26-fold increase in potency compared to its 3-phenyl-substituted analog (IC50 = 419 nM), highlighting the advantageous role of the pyridine (B92270) ring in binding to the protease active site. nih.gov

Table 3: Protease Inhibition Data for Pyrazole Derivatives
Compound/Derivative ClassTarget ProteaseIC50 / EC50
Pyrazole-3-carboxylic acid derivative (8)DENV ProteaseIC50 = 6.5 µM
Pyrazole-3-carboxylic acid derivative (50)DENV ProteaseIC50 = 7.9 µM
Pyrazole-3-carboxylic acid derivative (50)ZIKV ProteaseIC50 = 8.3 µM
3-Pyridyl-substituted pyrazol-5-amine (24e)Thrombin (FIIa)IC50 = 16 nM
3-Phenyl-substituted pyrazol-5-amine (24g)Thrombin (FIIa)IC50 = 419 nM

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound are limited, related heterocyclic structures, including pyrazoline derivatives, have been evaluated for this activity. amazonaws.com These studies indicate that the pyrazole/pyrazoline scaffold can serve as a template for designing inhibitors of these enzymes. For instance, a series of synthesized 3,3-di(indolyl)indolin-2-ones showed significant α-glucosidase inhibitory activity, superior to the standard drug acarbose. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds warrants investigation for antidiabetic properties through glycosidase and amylase inhibition.

Table 4: α-Glucosidase and α-Amylase Inhibition by Related Heterocyclic Compounds
Compound ClassTarget Enzyme% Inhibition (at 50 µg/ml)
3,3-di(indolyl)indolin-2-ones (average)α-Glucosidase37% - 94%
3,3-di(indolyl)indolin-2-ones (average)α-Amylase51% - 92%
Acarbose (Standard)α-Glucosidase19% ± 5
Acarbose (Standard)α-Amylase90% ± 2

The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), most notably in selective COX-2 inhibitors like celecoxib. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. The anti-inflammatory potential of the pyrazole scaffold is well-established.

Research into new pyrazole-containing hybrids continues to yield potent COX inhibitors. For example, pyrazole–pyridazine hybrids have been designed and synthesized as selective COX-2 inhibitors. nih.gov Molecular docking studies of these compounds within the COX-2 active site reveal interactions with key residues like Arg120 and Tyr355, which are crucial for inhibitory activity. mdpi.com Some pyrazole derivatives have also been investigated as dual COX/LOX inhibitors, which may offer a better safety profile by modulating multiple pathways in the arachidonic acid cascade. mdpi.com Given this extensive background, this compound is a compound with a high potential for anti-inflammatory activity through the inhibition of COX enzymes.

Table 5: COX Inhibition Data for Various Pyrazole-Based Derivatives
Compound/Derivative ClassTarget EnzymeIC50Selectivity Index (COX-1/COX-2)
Thymol-pyrazole hybrid (8b)COX-20.043 µM316
Thymol-pyrazole hybrid (8g)COX-20.045 µM268
Thymol-pyrazole hybrid (8c)COX-20.063 µM204
Celecoxib (Reference)COX-20.045 µM327
Pyrazole-sulfonamide (5u)COX-20.11 µM179.36
Pyrazole-sulfonamide (5s)COX-20.14 µM141.00

IDO1 Enzyme Activity Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the tryptophan catabolism pathway and is recognized as an immunosuppressive modulator, making it a key target in cancer immunotherapy. nih.govmdpi.com The depletion of tryptophan and the accumulation of its metabolite, kynurenine, can suppress the immune response, particularly that of T cells. nih.govmdpi.com

While direct studies on this compound are limited, research into structurally related compounds highlights the potential of the pyridin-3-yl moiety in IDO1 inhibition. For instance, a series of 1H-indole-4,7-dione derivatives were designed and evaluated for their inhibitory activity against the IDO1 enzyme. nih.govresearchgate.net Within this series, compounds featuring a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold demonstrated moderate inhibitory potency at the micromolar level, acting as reversible competitive inhibitors of IDO1. nih.gov These findings suggest that the pyridin-3-yl group may be a valuable component for scaffolds targeting the IDO1 enzyme. Cellular assays to screen for IDO1 inhibitors often utilize IFN-γ stimulated HeLa cells, which provides ex vivo data reflecting the inhibitory potential of test compounds. nih.gov

Receptor Ligand Binding Assays (In Vitro)

The pyrazole-3-carboxylic acid scaffold has been identified as a key structure for interacting with various biological receptors. Notably, derivatives of this scaffold have been investigated as cannabinoid CB1 receptor antagonists. A study reported that a pyrazoline derivative, (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, showed a high affinity for the CB1 receptor with an IC50 value of 14.1 nM. nih.gov This indicates the potential of the pyrazole-3-carboxylic acid core in designing potent and selective receptor ligands.

Cell-Based Assays (Non-Clinical Investigations)

The antiproliferative activity of pyrazole carboxylic acid derivatives has been extensively studied against a variety of human cancer cell lines. While some derivatives show weak to moderate activity, others have demonstrated significant potency. niscpr.res.in

For example, a series of novel pyrazole bis-carboxamide derivatives were evaluated against HeLa (human uterus carcinoma), Vero (green monkey kidney), and C6 (Rat Brain tumor) cells. niscpr.res.in Generally, these compounds showed weak antiproliferative activity compared to standard chemotherapeutic agents like Cisplatin and 5-Fluorouracil. niscpr.res.in However, other studies on different derivatives have shown more promising results. Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid displayed good cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines. nih.gov Similarly, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines, causing cell cycle arrest at the G0/G1 interphase. nih.gov

The table below summarizes the cytotoxic activity of various pyrazole carboxylic acid derivatives.

Derivative StructureCell LineActivity (IC50)Reference
Pyridyl–pyrazole-3-one derivativeHepG2 (Liver)10.66 µM nih.gov
Pyridyl–pyrazole-3-one derivativeA549 (Lung)28.09 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide with 2-chloro-4-pyridinyl groupHuh7 (Liver)1.6 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide with 2-chloro-4-pyridinyl groupMCF7 (Breast)3.3 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide with 2-chloro-4-pyridinyl groupHCT116 (Colon)1.1 µM nih.gov

Derivatives of pyrazole carboxylic acid have demonstrated a broad spectrum of antimicrobial activity. Various studies have confirmed their inhibitory effects against both Gram-positive and Gram-negative bacteria as well as several fungal pathogens. meddocsonline.orgresearchgate.net

In antibacterial screenings, 1H-pyrazole-3-carboxylic acid derivatives have shown inhibitory effects against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. meddocsonline.orgresearchgate.net One study identified a pyrazolo[3,4-d]pyridazine derivative as being particularly effective against both Gram-positive and Gram-negative bacteria. researchgate.net

In the realm of antifungal research, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which are structurally related to the title compound, exhibited moderate activity against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govmdpi.com Other pyrazole carboxamide derivatives have shown notable activity against fungi like Alternaria porri and Rhizoctonia solani, with one isoxazole pyrazole carboxylate displaying a potent EC50 value of 0.37 μg/mL against R. solani. mdpi.comresearchgate.net Pyrazole-3-carboxylic acid derivatives have also demonstrated good inhibitory effects on various Candida strains. meddocsonline.org

The following table presents the antimicrobial activity of selected pyrazole derivatives.

Derivative ClassTarget OrganismActivity (MIC/EC50)Reference
Pyrazole-3-carboxylic acid derivativeBacillus cereus (Gram-positive)32 µg/mL (MIC) dergipark.org.tr
Pyrazole-3-carboxylic acid derivativeMicrococcus luteus (Gram-positive)128 µg/mL (MIC) dergipark.org.tr
Pyrazoline carboxamideListeria monocytogenes (Gram-positive)Significant Inhibition bdpsjournal.org
Isoxazolol pyrazole carboxylateRhizoctonia solani (Fungus)0.37 µg/mL (EC50) mdpi.comresearchgate.net
Isoxazolol pyrazole carboxylateAlternaria porri (Fungus)2.24 µg/mL (EC50) mdpi.com
Pyrazoline carboxamideCandida albicans (Fungus)Significant Inhibition bdpsjournal.org

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, most famously represented by the selective COX-2 inhibitor Celecoxib. Research into novel pyrazole derivatives continues to yield compounds with significant anti-inflammatory potential.

A study on celecoxib analogs identified a 3-(pyridin-3-yl)pyrazole derivative that exhibited the highest anti-inflammatory activity within the tested series, highlighting the favorable contribution of the pyridin-3-yl substituent. mdpi.com The anti-inflammatory mechanism of many pyrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. sci-hub.se Furthermore, pyridine-containing hydrazides have shown anti-inflammatory effects in vitro, as measured by the inhibition of bovine serum albumin denaturation. acs.org

Recent studies have explored the neuroprotective potential of pyrazole derivatives in in vitro models of neurotoxicity. A series of twelve 3-(1H-pyrazole-1-yl)-N-propananilide derivatives were shown to possess neuroprotective properties against a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model. nih.gov The protective mechanism of these compounds was linked to a reduction in the levels of key pro-apoptotic proteins. Specifically, the more active compounds were found to decrease the expression of Bax and cleaved caspase-3, both of which are central to the cellular apoptosis pathway. nih.gov This suggests that pyrazole-based compounds could interfere with apoptotic signaling cascades to protect neuronal cells from damage. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy (In Vitro and In Silico)

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented, a broader analysis of related pyrazole derivatives provides significant insights into the structural features crucial for their biological efficacy. Both in vitro and in silico studies on analogous compounds have elucidated key molecular determinants for various pharmacological activities, including antifungal, anticancer, and enzyme inhibitory actions.

The pyrazole scaffold is a versatile core in medicinal chemistry, and its biological activity is highly modulated by the nature and position of its substituents. For pyrazole carboxamides and carboxylic acids, SAR investigations have generally focused on three main regions: the substituent at the N1-position of the pyrazole ring, modifications of the pyrazole core itself, and alterations to the carboxamide or carboxylic acid moiety at the C3-position.

In vitro studies on a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors have revealed important SAR trends. The introduction of a 4-pyridinyl group to the amine moiety of the pyrazole carboxamide structure, coupled with a phenyl group at the N1-position of the pyrazole ring, was found to be favorable for antifungal activity acs.org. Further substitution on the N1-phenyl ring, particularly with small electron-withdrawing groups like methyl, chloro, or fluoro at the ortho position, led to compounds with excellent antifungal activity against various plant pathogenic fungi acs.org. This suggests that the electronic and steric properties of the substituent at the N1-position play a critical role in the interaction with the target enzyme.

In another study focusing on pyrazole-based inhibitors of meprin α and β, it was observed that for compounds bearing acidic carboxyphenyl moieties, a meta-substitution on the phenyl ring increased activity against meprin β nih.gov. This highlights the importance of the spatial arrangement of acidic groups for specific enzyme inhibition. The replacement of a phenyl moiety with an aliphatic ring was also well-tolerated, indicating that a certain degree of flexibility in this region is permissible for maintaining inhibitory activity nih.gov.

The carboxylic acid or carboxamide group at the C3-position is another critical determinant of biological activity. In a series of 1H-pyrazole-3-carboxamide derivatives investigated for their anticancer properties, this functional group was essential for their inhibitory effects jst.go.jp. Molecular docking studies combined with spectroscopic and viscosity measurements suggested that these compounds could interact with DNA, with the carboxamide moiety potentially participating in hydrogen bonding interactions within the DNA minor groove jst.go.jp.

In silico models, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have further refined the understanding of the molecular mechanisms underlying the activity of pyrazole derivatives. For a series of pyrazole carboxamide and niacinamide derivatives with antifungal activity, a 3D-QSAR study using comparative molecular field analysis (CoMFA) was performed. The resulting models indicated that both steric and electrostatic fields are significant predictors of antifungal potency, providing a quantitative basis for the observed SAR nih.gov.

Molecular docking simulations of pyrazole-aromatic containing carboxamides as succinate dehydrogenase inhibitors have shown that the presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold significantly enhances antifungal activity. These computational models suggest that the carboxamide linker and the substituents on the pyrazole and aromatic rings are crucial for forming key interactions with amino acid residues in the enzyme's active site researchgate.net. For instance, the pyrazole ring can engage in π–π stacking interactions, while the amide group can form hydrogen bonds, anchoring the inhibitor within the binding pocket nih.gov.

The table below summarizes the in vitro antifungal activity of selected N-pyridinyl-pyrazole carboxamide derivatives, illustrating the impact of substitutions on the N1-phenyl ring.

Compound IDN1-Phenyl SubstituentEC50 (μg/mL) vs. G. zeaEC50 (μg/mL) vs. F. oxysporumEC50 (μg/mL) vs. C. mandshuricaEC50 (μg/mL) vs. P. infestans
4cUnsubstituted>1257.28.97.9
7a2-CH₃1.81.53.66.8
7c2-Cl4.51.53.6>125
7f2-F>125>125>1256.8
Carboxin-117.1---

Data sourced from a study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate dehydrogenase inhibitors acs.org.

Potential Applications in Advanced Materials and Catalysis

Catalytic Applications

The presence of both a pyridine (B92270) and a pyrazole (B372694) ring, along with a carboxylic acid functional group, endows 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with features that are highly desirable in the design of catalysts. The nitrogen atoms of the pyridyl and pyrazolyl groups can coordinate to metal centers, while the carboxylic acid can act as an anchoring group or participate in proton transfer processes.

As a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridyl-pyrazole scaffold is a well-known chelating ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net These metal complexes are often catalytically active. Protic pyrazole ligands, in particular, have been instrumental in the development of catalysts for reactions such as transfer hydrogenation and dehydrogenation of formic acid. nih.gov The N-H proton of the pyrazole ring can participate in metal-ligand cooperation, facilitating substrate activation. While specific studies on the catalytic applications of complexes derived from this compound are not extensively documented, its structural analogy to other catalytically active pyrazole-based ligands suggests its potential in both homogeneous and heterogeneous catalysis. nih.govuninsubria.it

In homogeneous catalysis, complexes of this ligand could potentially catalyze a range of organic transformations. For instance, cobalt-catalyzed arylation reactions have been reported for N-aryl pyrazoles, indicating the reactivity of the pyrazole core in catalytic cycles. nih.govrsc.org In heterogeneous catalysis, the ligand could be immobilized on a solid support or used as a component of a metal-organic framework (MOF) to create a recyclable catalyst. The pyrazolate ligand is known to form robust polynuclear complexes which can be advantageous for creating stable heterogeneous catalysts. uninsubria.it

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Pyrazole derivatives have been investigated as organocatalysts, for example, in asymmetric aldol (B89426) reactions. nih.gov Simple pyrazoles have also been shown to be effective bifunctional organocatalysts for the carboxylation of alkynes with CO2. researchgate.net Although the organocatalytic potential of this compound has not been specifically reported, its acidic carboxylic acid group and basic nitrogen atoms could enable it to act as a bifunctional acid-base catalyst for certain reactions.

Materials Science Applications

The rigid structure and coordinating functional groups of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Components in Metal-Organic Frameworks (MOFs) for Gas Storage, Separation, and Sensing

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole and carboxylate-based ligands are widely used in the synthesis of MOFs due to their ability to form strong coordination bonds and create robust frameworks with high porosity. uninsubria.it These materials have shown great promise in applications such as gas storage, separation, and sensing. nih.govresearchgate.net

For instance, pyrazolate-based MOFs have been investigated for the selective capture of formaldehyde. iea-ebc.org MOFs functionalized with tetrazole and carboxylic acid groups have also demonstrated good gas sorption capabilities for N2, H2, O2, and CO2, with potential applications in gas separation and purification. nih.gov While MOFs specifically constructed from this compound have not been detailed in the literature, its structure is highly suitable for the design of new MOFs with potential applications in these areas. The combination of the pyridyl-pyrazole unit and the carboxylic acid offers multiple coordination sites for the construction of diverse and functional frameworks. digitellinc.com

Luminescent and Optoelectronic Materials (e.g., in OLEDs, Sensors)

Coordination complexes of ligands containing pyridyl and pyrazolyl moieties often exhibit interesting photophysical properties, including luminescence. Boron(III) complexes with pyridine-pyrazolate ligands have been synthesized and shown to have large Stokes shifts and high quantum efficiencies, making them potential candidates for fluorescent dyes and probes. nih.gov

Furthermore, metal complexes of pyrazole-carboxylic acid derivatives have been shown to display solid-state fluorescence. rsc.org The specific photophysical properties of metal complexes of this compound have not been reported, but the conjugated aromatic system and the presence of coordinating nitrogen and oxygen atoms suggest that its metal complexes could exhibit luminescence. Such properties would be of interest for the development of materials for organic light-emitting diodes (OLEDs) and luminescent sensors.

Smart Materials (e.g., Liquid Crystalline Properties)

Recent research has indicated that pyrazole-substituted pyridine carboxylic acids can exhibit liquid crystalline properties. longdom.orgresearchgate.net A study on a series of pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives, which are structurally related to this compound, revealed mesomorphic behaviors. longdom.org Specifically, certain compounds in the series were found to exhibit nematic and smectic phases at relatively low temperatures. longdom.org

The investigation of these compounds using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) confirmed their liquid crystalline nature. longdom.org For example, one of the synthesized carboxylic acids in the study showed a focal conic texture characteristic of a smectic phase at 30°C. longdom.org Another related compound exhibited a nematic phase at 28°C and a myelinic texture at 30°C. longdom.org

CompoundPhase TransitionTemperature (°C)Texture Observed
Pyrazolo Pyridine Carboxylate DerivativeNematic28-
Pyrazolo Pyridine Carboxylate DerivativeMielinic30-
Pyrazolo Pyridine Carboxylic Acid DerivativeSmectic30Focal Conic

These findings suggest that this compound could also possess liquid crystalline properties, making it a candidate for applications in smart materials, such as sensors and display devices, where changes in molecular orientation in response to external stimuli are utilized. researchgate.netresearchgate.net

Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides)

The pyrazole ring is a significant scaffold in the development of modern agrochemicals due to its broad spectrum of biological activities. d-nb.info Derivatives of pyrazole carboxylic acids, particularly those incorporating a pyridine moiety, have been the subject of extensive research, leading to the discovery of potent herbicides, fungicides, and insecticides. While specific detailed research findings on the agrochemical applications of this compound are not extensively available in the reviewed literature, the broader class of pyridinyl-pyrazole compounds has demonstrated significant potential in crop protection. The research in this area focuses on the synthesis of novel derivatives and the evaluation of their biological activities, often revealing structure-activity relationships that guide the development of new and more effective agrochemicals.

Herbicidal Activity

Pyrazole derivatives are known to act as effective herbicides by inhibiting key enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Research into novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has shown that these compounds can exhibit significant herbicidal activity. For instance, certain derivatives have demonstrated potent post-emergence herbicidal effects, causing bleaching symptoms in weeds. acs.org The structural combination of the pyrazole and pyridine rings is crucial for this activity. While specific data for this compound is not provided, the general class of pyridine carboxylic acid herbicides is known for its effectiveness in controlling broadleaf weeds. vt.edu

Herbicidal Activity of Related Pyrazole-Pyridine Derivatives
Compound DerivativeTarget WeedActivity/EfficacyReference
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsGeneral WeedsGood post-emergence herbicidal activity mdpi.comnih.gov
Pyrazole derivatives containing a benzoyl scaffoldEchinochloa crusgalliSuperior pre-emergence inhibitory activity compared to topramezone (B166797) and mesotrione acs.org

Fungicidal Activity

Pyrazole carboxamides are a well-established class of fungicides, with many commercial products targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. nih.gov Research on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has demonstrated that these compounds can exhibit moderate to excellent antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.netmdpi.com The substitution pattern on both the pyrazole and the aromatic rings plays a critical role in determining the fungicidal spectrum and efficacy. For example, certain N-phenyl pyrazole carboxamide derivatives have shown good control efficacy against Pythium ultimum.

Fungicidal Activity of Related Pyrazole Carboxamide Derivatives
Compound SeriesTarget FungiObserved ActivityReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesPythium aphanidermatum, Rhizoctonia solaniModerate to excellent in vitro mycelia growth inhibition nih.govresearchgate.netmdpi.com
5-Chloro-N-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxamidesPythium ultimumGood antifungal activity, with some derivatives showing up to 77.78% control efficacy at 100 µg/mL nih.gov
Isoxazolol pyrazole carboxylatesRhizoctonia solaniOne derivative displayed strong antifungal activity with an EC50 value of 0.37 μg/mL mdpi.com

Insecticidal Activity

The incorporation of a pyridine ring into the pyrazole structure has led to the development of potent insecticides. nih.gov N-pyridylpyrazole derivatives, for instance, have been designed and synthesized to target lepidopteran pests. mdpi.com Furthermore, fused pyrazolo[3,4-b]pyridine derivatives have shown significant insecticidal activity against mosquito larvae, indicating the potential of this chemical class for vector control. eurekaselect.combenthamdirect.com The mode of action for some of these compounds involves the disruption of digestive enzymes in insects. eurekaselect.combenthamdirect.com Research on 1H-pyrazole-5-carboxylic acid derivatives has also yielded compounds with good insecticidal activity against aphids like Aphis fabae. d-nb.info

Insecticidal Activity of Related Pyrazole-Pyridine Derivatives
Compound TypeTarget PestNoted EfficacyReference
N-pyridylpyrazole derivatives containing a thiazole (B1198619) moietyPlutella xylostella, Spodoptera exiguaEvaluated for insecticidal activities mdpi.com
Fused Pyrazolo[3,4-b]pyridine derivativesCulex pipiens larvaeSignificant insecticidal activity, with some compounds showing inhibitory effects on lipase (B570770) and amylase enzymes eurekaselect.combenthamdirect.com
1H-Pyrazole-5-carboxylic acid derivatives with oxazole/thiazole ringsAphis fabaeSome compounds exhibited 85.7% mortality at a concentration of 12.5 mg/L d-nb.inforesearchgate.net

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Method Development for Separation and Purity Profiling

Chromatographic techniques are fundamental for separating 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid from impurities and related substances. The polar nature of the carboxylic acid and the basicity of the pyridine (B92270) ring necessitate careful method development to achieve optimal separation and peak shape.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone for the analysis of this compound. Given the compound's structure, which is analogous to certain impurities found in the synthesis of active pharmaceutical ingredients like Apixaban, established methods for these related compounds provide a strong basis for method development. scirp.orgglobalresearchonline.netresearchgate.net

A typical HPLC method would employ a C18 stationary phase, which provides the necessary hydrophobic interaction for retaining the aromatic pyrazole (B372694) and pyridine rings. globalresearchonline.netnih.gov Due to the polar nature of the carboxylic acid, a mobile phase with a significant aqueous component is generally required. To ensure good peak shape and retention, the pH of the mobile phase is a critical parameter. An acidic mobile phase, often containing buffers like phosphate (B84403) or additives such as trifluoroacetic acid (TFA), is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the reversed-phase column. globalresearchonline.netresearchgate.net

Gradient elution is often preferred for purity profiling, as it allows for the effective separation of impurities with a wide range of polarities. nih.gov A typical gradient might start with a higher aqueous composition to retain and separate polar impurities and gradually increase the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration to elute the main compound and any less polar impurities. nih.govhelixchrom.com

Detection Modes:

UV-Vis/Photodiode Array (PDA) Detection: The aromatic nature of the pyridine and pyrazole rings in this compound results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment. The maximum absorption wavelength (λmax) for detection is typically in the range of 220-280 nm. globalresearchonline.netnih.govijpsr.com For instance, methods for the related compound Apixaban often utilize detection at 225 nm or 280 nm. scirp.orgglobalresearchonline.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled specificity and sensitivity, which is discussed in more detail in section 9.2.2.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Pyridinyl-Pyrazole Carboxylic Acid Analogs

ParameterConditionReference
Column Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µm) scirp.orgijpsr.com
Mobile Phase A Phosphate buffer scirp.orgijpsr.com
Mobile Phase B Acetonitrile scirp.orgijpsr.com
Gradient Gradient elution nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 35 °C scirp.orgijpsr.com
Detection PDA at 225 nm scirp.orgijpsr.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and the thermal lability of the carboxylic acid group. Therefore, a derivatization step is essential to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.

The most common derivatization technique for carboxylic acids is silylation . This process involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. usherbrooke.ca The derivatization reaction is typically carried out in an aprotic solvent, and heating may be required to ensure complete reaction.

Once derivatized, the TMS ester of this compound can be analyzed on a low- to mid-polarity capillary GC column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. A temperature-programmed analysis is employed to ensure the efficient separation of the derivative from any by-products or other derivatized components in the sample.

Detection Modes:

Flame Ionization Detection (FID): Provides a robust and universally responsive detection method for the derivatized compound.

Mass Spectrometry (MS) Detection: GC-MS offers high sensitivity and structural information, as detailed in section 9.2.2.

Table 2: General GC Method Parameters for the Analysis of Derivatized Carboxylic Acids

ParameterConditionReference
Derivatization Reagent BSTFA with 1% TMCS usherbrooke.ca
Column 5% Phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent)General Knowledge
Injector Temperature 250 °C usherbrooke.ca
Oven Program Initial temp. 70°C, ramped to 290°C usherbrooke.ca
Carrier Gas Helium usherbrooke.ca
Detector Mass Spectrometer (MS) usherbrooke.ca

Spectrometric Techniques for Trace Analysis and Quantification

Spectrometric techniques, particularly mass spectrometry, are indispensable for the trace-level quantification and structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying the target compound, especially in complex matrices. This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+ in positive ion mode) in the first mass analyzer, its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions in the second mass analyzer.

For this compound (Molecular Weight: 189.17 g/mol ), the [M+H]+ precursor ion would be at m/z 190. Fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid group and cleavage of the pyrazole or pyridine rings. Specific ion transitions, such as the fragmentation of a pyrazole-carboxamide analog to produce characteristic ions, can be monitored for highly selective quantification. epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection offers the most powerful approach for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for the quantification and identification of this compound and its impurities. LC-MS combines the excellent separation capabilities of HPLC with the sensitivity and specificity of mass spectrometry. researchgate.net Electrospray ionization (ESI) is the most suitable ionization technique for this polar, non-volatile compound, typically operating in the positive ion mode to generate the [M+H]+ ion. rsc.org High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements, confirming the elemental composition of the parent compound and its metabolites or degradation products. dergipark.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization (as described in 9.1.2), GC-MS provides high chromatographic efficiency and definitive identification based on both retention time and the mass spectrum of the derivatized analyte. nih.gov The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragmentation patterns resulting from the loss of methyl groups and cleavage of the heterocyclic rings.

Electrochemical Detection and Sensing Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of electroactive compounds like this compound. The presence of the pyridine and pyrazole moieties, which can undergo oxidation or reduction at an electrode surface, makes this compound a candidate for electrochemical analysis. researchgate.net

The electrochemical oxidation of pyrazole and pyridine derivatives has been studied, indicating that these compounds are electroactive. mdpi.comrsc.orgrsc.orgnih.gov A voltammetric sensor, for example, based on a modified glassy carbon electrode, could be developed for the quantitative determination of this compound. The oxidation potential would be influenced by the pH of the supporting electrolyte due to the involvement of proton transfer in the electrode reaction.

While less common than chromatographic methods for routine quality control, electrochemical sensors can be advantageous for specific applications, such as in-situ monitoring or for the analysis of samples where minimal sample preparation is desired. The development of such a method would involve optimizing parameters like the electrode material, pH of the supporting electrolyte, and the voltammetric waveform (e.g., cyclic voltammetry, differential pulse voltammetry).

Development of Novel Biosensors or Chemo/Fluoro-sensors based on the Compound

A comprehensive review of scientific literature and research databases indicates a notable absence of studies focused on the development and application of biosensors or chemo/fluoro-sensors specifically based on the chemical compound This compound . While the broader class of pyridine-pyrazole derivatives has been explored for sensing applications, research dedicated to this particular compound in the context of sensor development appears to be an untapped area of investigation.

The pyrazole and pyridine moieties are known to be effective coordinating ligands for various metal ions, and their derivatives have been successfully employed as fluorescent and colorimetric sensors. Research in this field has led to the creation of sensors for a range of analytes, including metal cations such as Al³⁺, Zn²⁺, and Fe³⁺. These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). The general strategy involves designing a molecule where the binding of a specific analyte to the pyridine-pyrazole core induces a measurable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a visible color change.

However, despite the potential of the pyridine-pyrazole scaffold, no specific research has been published detailing the synthesis, characterization, and application of a biosensor or chemo/fluoro-sensor derived from this compound. Consequently, there are no available research findings, data tables, or detailed performance metrics—such as sensitivity, selectivity, limit of detection, or response time—for any such sensor.

This lack of specific research presents a clear opportunity for future investigations. The structural features of this compound, including the nitrogen atoms in both the pyridine and pyrazole rings and the carboxylic acid group, provide multiple potential coordination sites for analytes. Future research could explore the modification of this compound to develop novel sensors for environmental monitoring, medical diagnostics, or industrial process control. Such studies would need to establish the fundamental sensing mechanism, characterize the sensor's response to various analytes, and evaluate its performance in real-world sample matrices.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Production

The future synthesis of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and its derivatives is geared towards the adoption of greener and more efficient methodologies. Traditional synthetic routes for pyrazoles often involve harsh reaction conditions and the use of hazardous solvents, which pose environmental concerns. nih.govbenthamdirect.com Consequently, a significant research thrust is the development of sustainable synthetic pathways.

Key areas of future exploration include:

Green Catalysis: The use of environmentally benign catalysts, such as ammonium (B1175870) chloride, is a promising avenue for reducing the environmental impact of pyrazole (B372694) synthesis. nih.gov

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. nih.gov Methodologies like microwave-assisted and ultrasonic-assisted synthesis in aqueous media are being explored to enhance reaction rates and reduce waste. nih.govijpbs.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, time, and waste. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and efficiency compared to traditional batch processes. researchgate.net This approach allows for better control over reaction parameters and can facilitate a safer scale-up of production. researchgate.net

A significant challenge in this area is the adaptation of these green methodologies to ensure high yields and purity for the specific synthesis of this compound, which may require tailored catalysts and reaction conditions.

Deeper Understanding of Molecular Mechanisms and Biological Interactions

While pyrazole derivatives are known to exhibit a wide range of biological activities, a deeper understanding of the specific molecular mechanisms of action for this compound is a critical area for future research. Pyrazole carboxylic acid derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govingentaconnect.com

Future research will likely focus on:

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which this compound and its analogues interact is fundamental. For instance, various pyrazole derivatives have been identified as inhibitors of enzymes like tubulin, carbonic anhydrase, and various kinases. nih.govnih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial for the rational design of more potent and selective compounds. nih.gov

Mechanism of Action Studies: Elucidating the precise biochemical pathways and cellular processes that are modulated by this compound will provide a clearer understanding of its therapeutic potential. For example, some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

A significant challenge will be to move from broad activity screenings to detailed mechanistic studies for this specific molecule, which will require interdisciplinary approaches combining medicinal chemistry, cell biology, and pharmacology.

Development of Advanced Materials with Tunable Properties

The unique structural features of this compound, possessing both a pyridine (B92270) and a pyrazole-carboxylic acid moiety, make it an excellent candidate for the development of advanced functional materials. ingentaconnect.com

Future research in this domain will likely explore:

Metal-Organic Frameworks (MOFs): Pyrazole carboxylic acids are effective ligands for the construction of MOFs. nih.govnih.gov These porous materials have potential applications in gas storage, separation, catalysis, and sensing. nih.govingentaconnect.com Future work could focus on synthesizing novel MOFs using this compound and exploring their properties, such as selective dye adsorption or the capture of volatile organic compounds like formaldehyde. benthamdirect.comnih.gov

Conductive Polymers and Photovoltaic Materials: Pyrazole derivatives are being investigated for their use in the development of new materials with specific electronic properties, including conductive polymers and materials for solar energy conversion. ijpbs.com

Energetic Materials: The pyrazole ring is a component of some energetic materials due to its high heat of formation and thermal stability. researchgate.netmdpi.com While this specific application may be more relevant for nitrated derivatives, the thermal properties of materials derived from this compound could be an area of investigation.

The primary challenge in this area is the rational design and synthesis of materials with precisely controlled (tunable) properties, which requires a deep understanding of the structure-property relationships at the molecular level.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govresearchgate.net

Future research will increasingly integrate computational approaches, including:

Quantitative Structure-Activity Relationship (QSAR) Studies: 4D-QSAR models have been successfully applied to pyrazole pyridine carboxylic acid derivatives to predict their biological activity and identify key pharmacophoric features. nih.govbenthamdirect.com This approach can guide the design of new analogues with enhanced potency.

In Silico Screening and Molecular Docking: Virtual screening of compound libraries and molecular docking studies can be used to identify potential biological targets for this compound and to predict the binding modes and affinities of its derivatives. nih.govijpbs.comijnrd.org This can significantly accelerate the initial stages of drug discovery.

ADMET Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.net

De Novo Drug Design: Deep learning algorithms can generate novel molecular structures with desired properties, offering a powerful tool for designing new pyrazole derivatives with optimized activity and safety profiles. acm.org

The main challenges in this field are the need for large, high-quality datasets for training AI/ML models and the continuous development of more accurate and interpretable predictive algorithms. nih.gov

Addressing Scalability and Environmental Impact in Synthesis and Application

As research on this compound and its derivatives progresses towards potential commercial applications, addressing the challenges of scalability and environmental impact becomes paramount.

Future efforts will need to concentrate on:

Process Optimization for Large-Scale Synthesis: Developing robust and cost-effective synthetic routes that can be safely and efficiently scaled up from the laboratory to industrial production is a major hurdle. nih.gov Methodologies such as flow chemistry are being explored to address this challenge for pyrazole synthesis. researchgate.net

Lifecycle Assessment: A comprehensive assessment of the environmental footprint of the synthesis, use, and disposal of materials and drugs derived from this compound will be necessary. This includes minimizing waste, reducing energy consumption, and using renewable resources. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry that needs to be applied. nih.gov

A significant challenge is to balance the economic viability of large-scale production with the imperative of environmental sustainability. This will require innovation in both chemical synthesis and process engineering.

Q & A

Q. What are the common synthetic routes for preparing 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling pyridine and pyrazole moieties through nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example:

  • Alkaline hydrolysis of ester precursors (e.g., ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate) can yield carboxylic acid derivatives .
  • Cyclocondensation reactions between hydrazines and diketones/keto-esters, followed by functionalization of the pyridine ring, are also employed .
  • Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) are critical for obtaining high-purity crystals for structural studies .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯O and O–H⋯N stabilize the crystal lattice) .
  • Spectroscopic techniques:
    • NMR (¹H/¹³C) confirms substitution patterns and purity.
    • FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound?

Methodological Answer:

  • Solubility: Limited in non-polar solvents; dissolves in polar aprotic solvents (DMSO, DMF) or aqueous bases (due to deprotonation of the carboxylic acid group) .
  • Stability:
    • Stable under inert atmospheres but sensitive to prolonged light exposure.
    • Store at 2–8°C in sealed containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for target-specific applications?

Methodological Answer:

  • Docking studies: Use SMILES/InChI descriptors (e.g., O=C(O)c2ccnc(c1nncc1)c2) to model interactions with biological targets (e.g., enzymes, receptors) .
  • DFT calculations: Predict electronic properties (HOMO/LUMO energies) to guide modifications for enhanced reactivity or binding affinity .
  • MD simulations: Assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental strategies evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays: Test against targets like pyrroline-5-carboxylate reductase (PYCR1), leveraging structural analogs reported in pyrazole derivatives .
  • Cellular toxicity screens: Use IC₅₀ measurements in cancer cell lines to assess antiproliferative effects .
  • SAR studies: Modify substituents (e.g., pyridine methylation, carboxylate bioisosteres) to correlate structure with activity .

Q. How should researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Control for experimental variables:
    • Purity verification (HPLC, elemental analysis) to rule out impurities .
    • Standardize assay conditions (pH, temperature, solvent composition) .
  • Meta-analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends or outliers .
  • Reproduce key experiments: Validate conflicting results in independent labs with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.